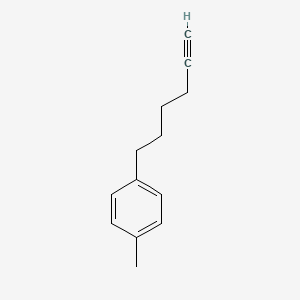
1-(Hex-5-YN-1-YL)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hex-5-YN-1-YL)-4-methylbenzene is an organic compound characterized by the presence of a hexynyl group attached to a methylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hex-5-YN-1-YL)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with hex-5-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hex-5-YN-1-YL)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of hex-5-yn-1-oic acid or this compound-1-one.
Reduction: Formation of 1-(hex-5-en-1-yl)-4-methylbenzene or 1-(hexyl)-4-methylbenzene.
Substitution: Formation of 1-(hex-5-yn-1-yl)-4-bromomethylbenzene or 1-(hex-5-yn-1-yl)-4-nitromethylbenzene.
Aplicaciones Científicas De Investigación
1-(Hex-5-YN-1-YL)-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hex-5-YN-1-YL)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and material science applications .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hexyn-1-yl 4-methylbenzenesulfonate
- Hex-5-yn-1-yl toluene-4-sulfonate
Uniqueness
1-(Hex-5-YN-1-YL)-4-methylbenzene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical transformations and its applications in diverse fields make it a valuable compound in research and industry .
Propiedades
Número CAS |
138259-69-5 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
1-hex-5-ynyl-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h1,8-11H,4-7H2,2H3 |
Clave InChI |
TUJNOUKMHNQJMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


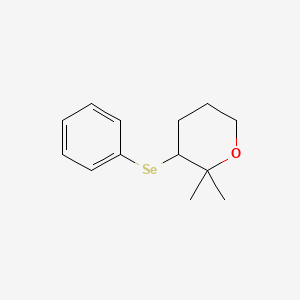
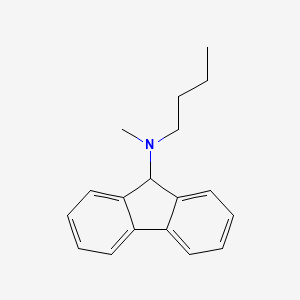
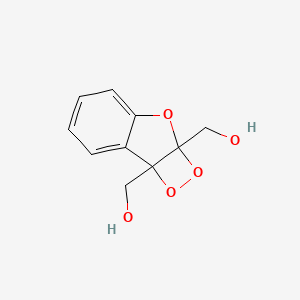
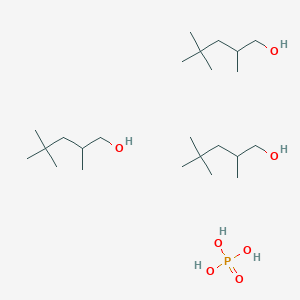
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
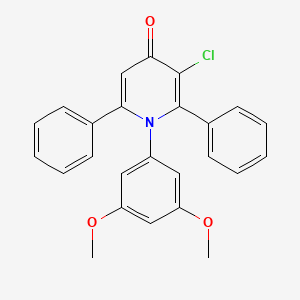
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
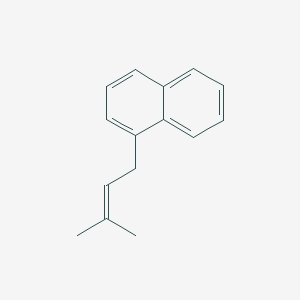
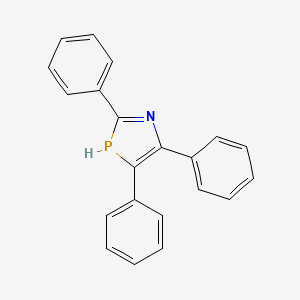
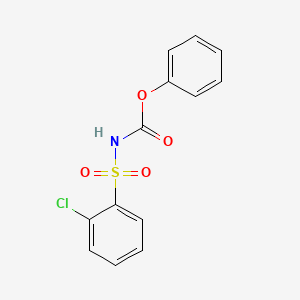
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)
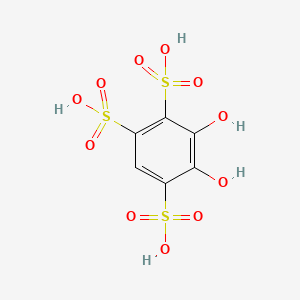
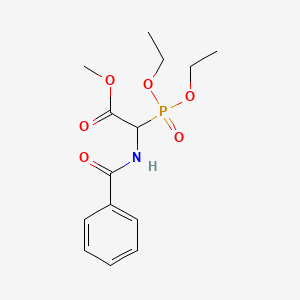
![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
